molecular formula C23H26F2N2O3 B2555033 2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921811-31-6

2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2555033
CAS No.: 921811-31-6
M. Wt: 416.469
InChI Key: DKNGPRPEHYTIMC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[b][1,4]oxazepine core. Its structure includes a 2,6-difluorobenzamide group and a 5-isopentyl substituent on the oxazepine ring, along with 3,3-dimethyl and 4-oxo moieties. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with tools like the SHELX system being pivotal for crystallographic refinement .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3/c1-14(2)10-11-27-18-9-8-15(12-19(18)30-13-23(3,4)22(27)29)26-21(28)20-16(24)6-5-7-17(20)25/h5-9,12,14H,10-11,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNGPRPEHYTIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrobenzo[b][1,4]oxazepine ring and various functional groups that suggest significant interactions with biological targets.

  • Molecular Formula: C22_{22}H26_{26}F2_2N2_2O3_{3}
  • Molecular Weight: 416.5 g/mol
  • CAS Number: 921585-84-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The presence of fluorine atoms enhances its lipophilicity and may improve its binding affinity to biological targets. The oxazepine structure is known for its ability to modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth by targeting specific kinases involved in cancer proliferation.
  • Neuroprotective Effects : The unique structure may also confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridin-2-yl)]benzamideDemonstrated significant safety and efficacy in preclinical models without impacting thyroid function.
N-(5-isopentyl-3,3-dimethyl-4-oxo...)Exhibited potential as a kinase inhibitor with antimicrobial properties.
3,4-Difluoro-N-(5-isopentyl...)Showed enhanced bioactivity due to fluorination, with implications for drug design in treating metabolic disorders.

Synthesis and Development

The synthesis of 2,6-difluoro-N-(5-isopentyl...) involves multi-step organic reactions starting from simpler precursors. The choice of solvents and reaction conditions is critical for optimizing yield and purity. The synthesis pathway typically includes:

  • Formation of the oxazepine ring.
  • Introduction of the difluoro and isopentyl groups through selective reactions.
  • Finalization with benzamide formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs differ in alkyl chain length and substitution patterns on the benzoxazepine ring. Below is a detailed comparison:

Table 1: Structural and Inferred Property Comparison

Compound Name Substituent (Position) Alkyl Chain Molecular Weight (g/mol) Calculated logP* Key Structural Features
2,6-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Target) 5-isopentyl (C5) Branched ~463.5 ~4.2 8-yl benzamide; 3,3-dimethyl; 4-oxo
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide 5-ethyl (C2) Linear ~403.4 ~3.1 7-yl benzamide; 3,3-dimethyl; 4-oxo

*Calculated using fragment-based methods (e.g., XLogP3).

Key Differences and Implications:

Alkyl Chain Length and Branching: The isopentyl group (C5, branched) in the target compound increases steric bulk and lipophilicity compared to the ethyl group (C2, linear) in the analog. This may enhance passive diffusion across biological membranes but reduce solubility, as seen in similar lipophilicity-solubility trade-offs .

Substitution Position (7-yl vs. 8-yl) :

  • The 8-yl benzamide group in the target compound versus the 7-yl position in the analog may alter molecular conformation and target binding. For example, positional isomerism could affect hydrogen bonding or hydrophobic interactions with biological targets, such as enzymes or receptors.

Synthetic Accessibility :

  • The bulkier isopentyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions (e.g., higher temperatures or catalysts) compared to ethyl-substituted derivatives .

Research Findings and Limitations

  • Pharmacological Data: Direct experimental comparisons (e.g., binding affinity, potency) are unavailable in the provided evidence. However, structural analogs with ethyl substituents (e.g., ) suggest that minor modifications significantly alter physicochemical and ADME (absorption, distribution, metabolism, excretion) profiles.
  • Lumping Strategies : Compounds with similar cores but differing substituents may be grouped in computational models to predict behavior, though this approach risks overlooking nuanced bioactivity differences .
  • Data Reliability : Revisions in toxicity or environmental data (e.g., TRI reporting errors ) underscore the need for verified experimental data in comparative analyses.

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